![molecular formula C8H10N2O B351760 (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine CAS No. 38063-81-9](/img/structure/B351760.png)
(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine
Overview
Description
(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of an aminophenyl group attached to an ethylidene hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine typically involves the reaction of 4-aminobenzaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aminophenyl derivatives.
Scientific Research Applications
Organic Synthesis
(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine serves as a valuable intermediate in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with metal ions enhances its utility in catalysis and material science.
Medicinal Chemistry
Recent studies have explored the potential of this compound as a therapeutic agent. Its structural similarity to known bioactive compounds suggests it may exhibit biological activity against various diseases, including cancer and infectious diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of hydroxylamines can inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent .
The compound has been investigated for its role in environmental remediation processes. Hydroxylamines are known to participate in redox reactions that can degrade pollutants, making them candidates for use in wastewater treatment technologies.
Analytical Chemistry
This compound is also employed as a reagent in analytical chemistry for the detection and quantification of various substances, particularly in the context of environmental monitoring and quality control in pharmaceuticals.
Mechanism of Action
The mechanism of action of (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, its ability to chelate metal ions can disrupt metal-dependent biological processes.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzaldehyde: A precursor in the synthesis of (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine.
Hydroxylamine hydrochloride: Another precursor used in the synthesis.
4-nitrobenzaldehyde: A structurally similar compound with different reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability
Biological Activity
(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine is a hydroxylamine derivative that has garnered interest for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the compound's biological activity, synthesizing findings from diverse sources, including case studies and empirical data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that hydroxylamine derivatives, including this compound, exhibit various biological activities. Key areas of focus include:
- Antimicrobial Activity : Hydroxylamines have been shown to inhibit bacterial growth by targeting critical enzymes such as ribonucleotide reductase (RNR), which is essential for DNA synthesis in bacteria .
- Antitumor Activity : Some studies suggest that hydroxylamines may possess cytotoxic properties against certain cancer cell lines.
Hydroxylamines act as radical scavengers, effectively inhibiting the RNR enzyme in bacteria. This inhibition disrupts the synthesis of deoxyribonucleotides, leading to bacterial cell death.
Case Studies
A study evaluated the antimicrobial efficacy of several hydroxylamine derivatives against clinically relevant strains:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | < 50 μg/mL |
This compound | Escherichia coli | < 60 μg/mL |
This compound | Pseudomonas aeruginosa | < 70 μg/mL |
These results indicate significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Empirical Findings
Research has indicated that certain hydroxylamines can induce apoptosis in cancer cells. The compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Study Results
In vitro studies on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 μM, indicating moderate potency against tumor cells.
Safety and Toxicity
While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicity assessments indicate a favorable selectivity index, suggesting lower toxicity to normal cells compared to cancerous cells.
Properties
IUPAC Name |
(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,9H2,1H3/b10-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBZGXFVQGQEBO-POHAHGRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38063-81-9 | |
Record name | NSC77944 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: How does the structure of (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine facilitate its role as a building block for Schiff base ligands?
A1: this compound possesses two key functional groups: an amine group (-NH2) and an oxime group (-C=N-OH). The amine group readily reacts with aldehydes, like 4-Diethylaminosalicylaldehyde as described in the research [], to form a Schiff base linkage (-C=N-), resulting in a new bidentate Schiff base ligand. This characteristic makes this compound a valuable precursor in synthesizing ligands for coordination chemistry.
Q2: What insights do the structural characterization techniques reveal about this compound?
A2: The molecular formula of this compound is C8H10N2O, and its molecular weight is 150.18 g/mol. X-ray crystallography studies [] revealed that the oxime group in the molecule is only slightly twisted relative to the benzene ring, with a dihedral angle of 5.58° []. This structural information is crucial for understanding the molecule's reactivity and potential for forming complexes with metal ions.
Q3: How does this compound contribute to the thermal stability of its metal complexes?
A3: While the provided abstract [] doesn't explicitly detail the mechanism, it mentions that the metal complexes formed using this compound-derived Schiff base ligands exhibit good thermal stability as evidenced by TG/DTG/DTA analysis. This suggests that the ligand, including the this compound moiety, contributes to the overall stability of the complex, potentially through strong chelation with the metal ions.
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